

BPR1J-340: A Technical Guide to its FLT3 Inhibitor Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the selectivity profile of **BPR1J-340**, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). The information presented herein is intended to support research and development efforts in the field of oncology, particularly for acute myeloid leukemia (AML), where FLT3 mutations are prevalent.

Core Selectivity Profile of BPR1J-340

BPR1J-340 has been identified as a highly selective kinase inhibitor. In a screening against 59 oncogenic kinases, most were not significantly inhibited by **BPR1J-340** at a concentration of 100 nM.[1] The compound demonstrates potent, low nanomolar inhibition of wild-type FLT3 and the D835Y mutant.[1] Notably, **BPR1J-340** also shows significant activity against other kinases involved in angiogenesis and tumor progression.[1]

Table 1: Quantitative Kinase Inhibition Profile of **BPR1J-340**



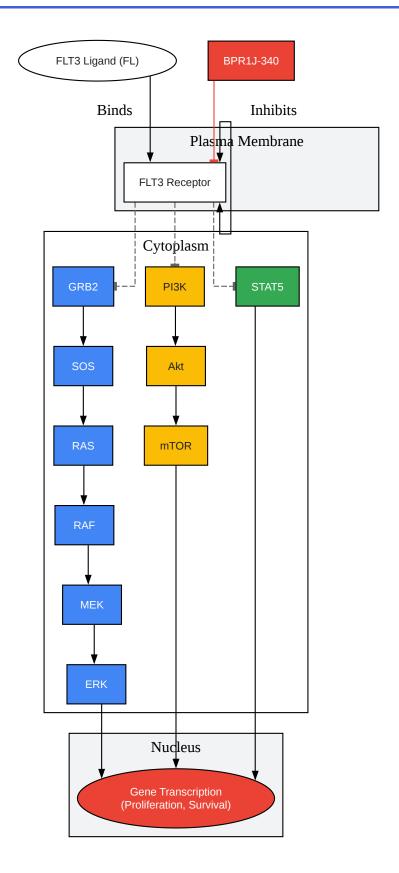
Target Kinase	IC50 (nM)	Target Kinase	IC50 (nM)
FLT3 (Wild-Type)	29 ± 5[1]	FLT3 (D835Y)	19[1]
FLT3 (ITD)	~1[1]	CSF1R (FMS)	78[1]
KDR (VEGFR2)	28 ± 9[1]	FLT4 (VEGFR3)	29 ± 7[1]
TRKA	8[1]	VEGFR1	Potent Inhibition (20- 190 nM)[1]

Note: The IC50 value for FLT3-ITD was determined based on the inhibition of its autophosphorylation in MV4;11 cells.[1]

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[2][3][4] Upon binding of its ligand (FL), FLT3 dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[2][5] In acute myeloid leukemia (AML), mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, result in constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth.[5][6][7] **BPR1J-340** exerts its therapeutic effect by inhibiting this aberrant signaling.





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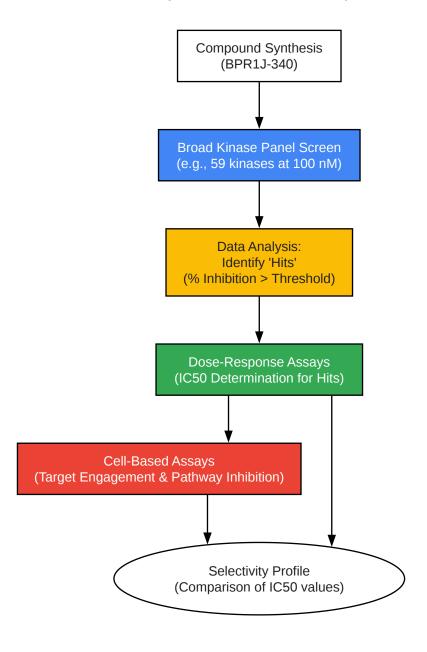
Caption: FLT3 signaling pathway and the inhibitory action of BPR1J-340.



Experimental Protocols

The characterization of **BPR1J-340**'s selectivity profile involves both biochemical and cellular assays. Below are representative protocols for key experiments.

The general workflow for determining the selectivity of a kinase inhibitor like **BPR1J-340** involves an initial broad screen followed by more detailed dose-response studies on hits.



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Caption: General experimental workflow for kinase inhibitor selectivity profiling.



This protocol is based on a generic luminescence-based kinase assay, such as ADP-Glo™, to determine the IC50 values of an inhibitor against a panel of purified kinases.

- 1. Reagents and Materials:
- Purified recombinant kinase (e.g., FLT3, VEGFR2)
- Kinase-specific substrate peptide
- ATP
- Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
- BPR1J-340 (serially diluted in DMSO)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 384-well assay plates
- Luminometer
- 2. Procedure:
- Prepare serial dilutions of BPR1J-340 in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final concentration range in the assay from, for example, 1 μM to 0.1 nM.
- In a 384-well plate, add 1 μL of the inhibitor solution or vehicle (DMSO control).
- Add 2 μL of a solution containing the kinase enzyme to each well.
- Initiate the kinase reaction by adding 2 μL of a solution containing the substrate and ATP.
 The final ATP concentration should be at or near its Km for the specific kinase.
- Incubate the plate at 30°C for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.



- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

This protocol describes the use of Western blotting to measure the inhibition of FLT3 autophosphorylation in a cellular context.

- 1. Reagents and Materials:
- FLT3-dependent cell line (e.g., MV4;11, MOLM-13)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- BPR1J-340
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system
- 2. Procedure:



- Seed MV4;11 cells in 6-well plates and allow them to grow to the desired density.
- Treat the cells with various concentrations of **BPR1J-340** (e.g., 0, 1, 10, 100 nM) for 1-2 hours.
- Harvest the cells by centrifugation and wash with ice-cold PBS.
- Lyse the cell pellet with ice-cold lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the ECL substrate.
- Capture the chemiluminescent signal using an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antitotal-FLT3 antibody.
- Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

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